molecular formula C8H7BrN4O2 B11809383 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid

1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11809383
M. Wt: 271.07 g/mol
InChI Key: RIUZHQFMPBJSNM-UHFFFAOYSA-N
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Description

1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at the 4-position of the pyrazole ring and a carboxylic acid group at the 4-position of another pyrazole ring, connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl derivative .

Mechanism of Action

The mechanism of action of 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bromine atom, a methylene bridge, and a carboxylic acid group.

Properties

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

1-[(4-bromopyrazol-1-yl)methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H7BrN4O2/c9-7-2-11-13(4-7)5-12-3-6(1-10-12)8(14)15/h1-4H,5H2,(H,14,15)

InChI Key

RIUZHQFMPBJSNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CN2C=C(C=N2)Br)C(=O)O

Origin of Product

United States

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